

Application Notes and Protocols for the Analytical Determination of Diclomezine Residues

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Compound of Interest		
Compound Name:	Diclomezine	
Cat. No.:	B1217055	Get Quote

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These comprehensive application notes provide detailed methodologies for the detection and quantification of **Diclomezine** residues in various matrices. The protocols outlined below leverage modern analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with a robust sample preparation method.

Diclomezine is a fungicide used to control sheath blight in rice and other fungal diseases. Monitoring its residue levels in food and environmental samples is crucial for ensuring food safety and environmental protection. The following protocols are designed to deliver high sensitivity, selectivity, and accuracy for the analysis of **Diclomezine**.

Overview of Analytical Approaches

The determination of **Diclomezine** residues is primarily achieved through chromatographic techniques coupled with mass spectrometric detection. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity and selectivity, particularly for complex matrices. It allows for



the accurate quantification of **Diclomezine** at very low concentrations.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a reliable alternative, especially for volatile and thermally stable compounds.
- Sample Preparation using QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[1][2] It offers excellent analyte recovery with minimal solvent usage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described. These values are indicative of the expected performance of the methods.

Table 1: LC-MS/MS Method Performance for **Diclomezine** Detection

Parameter	Value	Reference
Limit of Detection (LOD)	0.003 - 0.15 μg/kg	[3][4]
Limit of Quantitation (LOQ)	0.01 - 2.0 μg/kg	[3][4]
Recovery	70 - 120%	[5][6]
Relative Standard Deviation (RSD)	< 20%	[6]
Linearity (R²)	≥ 0.99	[7]

Table 2: GC-MS/MS Method Performance for **Diclomezine** Detection



Parameter	Value	Reference
Limit of Detection (LOD)	0.005 mg/kg	[8]
Limit of Quantitation (LOQ)	0.01 mg/kg	[8]
Recovery	65 - 116%	[8]
Relative Standard Deviation (RSD)	≤ 17%	[8]
Linearity (R ²)	≥ 0.99	[9]

Experimental Protocols Sample Preparation: QuEChERS Protocol

This protocol is a modification of the widely used QuEChERS method and is applicable to various matrices such as rice, soil, and produce.

Materials:

- Homogenizer or blender
- 50 mL polypropylene centrifuge tubes
- Centrifuge
- Vortex mixer
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- · Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate



- · Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
- 0.22 μm syringe filters

Procedure:

- Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of rice or soil).
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
 - Cap the tube tightly and vortex vigorously for 1 minute.
 - Centrifuge at ≥ 3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg
 PSA, 50 mg C18, and 900 mg MgSO₄. For highly pigmented samples, 50 mg of GCB can be added.
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 3000 x g for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned supernatant and filter it through a 0.22 μm syringe filter.



• The extract is now ready for LC-MS/MS or GC-MS analysis. For LC-MS/MS, the extract may need to be diluted with a suitable solvent (e.g., mobile phase).



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QuEChERS sample preparation workflow.

LC-MS/MS Analysis Protocol

Instrumentation:

 Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm particle size).
- Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.
- Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- Gradient Program:
 - 0-1 min: 10% B



1-8 min: 10% to 90% B

8-10 min: 90% B

• 10.1-12 min: 10% B (re-equilibration)

Mass Spectrometer Conditions:

• Ionization Mode: Positive Electrospray Ionization (ESI+).

· Capillary Voltage: 3.5 kV.

• Source Temperature: 150 °C.

• Desolvation Temperature: 400 °C.

· Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions:

Table 3: MRM Transitions for **Diclomezine**

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
255.0	79.8	30	140.8	30

Note: Collision energies should be optimized for the specific instrument used.

GC-MS Analysis Protocol

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

• Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.



- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Volume: 1 μL (splitless mode).
- Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 min.
 - Ramp to 180 °C at 25 °C/min.
 - Ramp to 280 °C at 5 °C/min, hold for 10 min.

Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor (m/z): To be determined from the mass spectrum of a **Diclomezine** standard.
 Key ions would likely include the molecular ion and major fragment ions.

Method Validation and Quality Control

Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results.[5] Key validation parameters include:

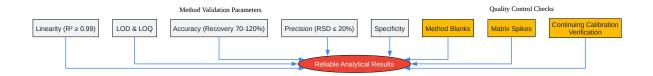
- Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (R²) of ≥ 0.99 is typically required.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally by analyzing spiked blank samples at decreasing concentrations.



- Accuracy (Recovery): Determined by analyzing spiked blank samples at multiple concentration levels. Recoveries should typically be within the 70-120% range.[5][6]
- Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤ 20%.[6]
- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Quality Control:

- Blanks: A method blank should be analyzed with each batch of samples to check for contamination.
- Spikes: A spiked sample (matrix spike) should be included in each batch to monitor method performance.
- Continuing Calibration Verification (CCV): A calibration standard should be analyzed periodically to verify the stability of the instrument's response.



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Key aspects of method validation and quality control.

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